![molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
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Overview
Description
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with tert-butoxycarbonyl (Boc) groups, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and oxalyl chloride for deprotection . Reaction conditions typically involve ambient temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions can yield various substituted pyrimidines, while deprotection reactions yield the corresponding amines .
Scientific Research Applications
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl groups protect the amino functionality during synthetic steps, allowing for selective reactions at other positions on the pyrimidine ring . Upon deprotection, the free amino group can participate in further reactions, making the compound a versatile intermediate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-Methyl-4-chloropyrimidine
- 2-Methyl-6-amino-4-chloropyrimidine
- 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]pyrimidine
Uniqueness
What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .
Biological Activity
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and two Boc (tert-butyloxycarbonyl) protected amino groups. The presence of these functional groups contributes to its biological activity by influencing solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including nitric oxide synthase (NOS). Research indicates that structural modifications can enhance selectivity and potency against specific isoforms of NOS, particularly neuronal NOS (nNOS) .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
- Neuroprotective Effects : Some studies have indicated that related pyrimidine compounds can offer neuroprotective benefits, potentially through the modulation of nitric oxide levels in the brain .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nNOS with IC50 values in the low nanomolar range. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance potency and selectivity .
In Vivo Studies
Animal models have been employed to evaluate the neuroprotective effects of this compound. For instance, studies on rabbits showed that treatment with related compounds could reduce hypoxia-ischemia induced injuries without adversely affecting blood pressure regulation .
Case Studies
- Neuroprotection in Cerebral Ischemia : A study involving a rabbit model demonstrated that administration of a related pyrimidine derivative significantly reduced the incidence of cerebral palsy following induced hypoxia-ischemia. This effect was attributed to the modulation of nitric oxide pathways .
- Anticancer Activity Against MMPs : Research focused on the inhibition of MMP-13 by derivatives of this compound showed promising results, with certain compounds exhibiting IC50 values as low as 1 µM. This inhibition is crucial for preventing metastasis in cancer treatment .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Q & A
Q. What are the critical safety considerations when handling 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine in laboratory settings?
Basic Research Question
Answer:
- Protective Equipment: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated solvents. Partner with certified waste disposal services to mitigate environmental risks .
- Contamination Control: Use filter-tipped pipettes and dedicated microspatulas to prevent cross-contamination during weighing and transfer .
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Advanced Research Question
Answer:
- Stepwise Boc Protection: Introduce Boc groups sequentially to avoid steric hindrance. For example, protect the amine group before chlorination to stabilize intermediates .
- Chlorination Efficiency: Use phosphoryl chloride (POCl₃) as a chlorinating agent under anhydrous conditions, monitored by TLC or HPLC to track reaction progress .
- Purification Strategy: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via LC-MS and ¹H/¹³C NMR .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
Basic Research Question
Answer:
- Structural Confirmation:
- Purity Assessment:
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
Advanced Research Question
Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) for intermediates like 4-chloro-2-methylpyrimidine .
- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., methyl vs. Boc group protons) .
- Controlled Degradation Studies: Heat or expose intermediates to moisture to identify degradation products that may skew spectral interpretations .
Q. What strategies mitigate side reactions during the Boc protection of 6-amino-4-chloro-2-methylpyrimidine?
Advanced Research Question
Answer:
- Base Selection: Use DMAP (4-dimethylaminopyridine) as a catalyst with Boc₂O in THF to enhance regioselectivity and reduce N-alkylation byproducts .
- Temperature Control: Maintain reactions at 0–5°C to slow competing hydrolysis of Boc groups .
- In Situ Monitoring: Employ FTIR to detect carbonyl stretching (~1700 cm⁻¹) and confirm Boc group incorporation .
Q. How can computational modeling guide the design of derivatives based on this compound?
Advanced Research Question
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding affinity of derivatives (e.g., replacing chloro with fluorophenyl groups) against target enzymes .
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess steric and electronic effects of substituents on reactivity .
Q. What methodologies validate the stability of this compound under varying storage conditions?
Basic Research Question
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Compare with controls at -20°C .
- Photostability: Expose to UV light (320–400 nm) for 48 hours to assess decomposition pathways (e.g., Boc group cleavage) .
- Moisture Sensitivity: Use Karl Fischer titration to quantify water content in bulk samples; store with desiccants (e.g., silica gel) .
Q. How can researchers leverage this compound as a building block for drug discovery?
Advanced Research Question
Answer:
- Fragment-Based Design: Couple the pyrimidine core with pharmacophores (e.g., thiadiazoles, pyridines) via Suzuki-Miyaura cross-coupling .
- Prodrug Development: Hydrolyze Boc groups in vivo to release active amines, as demonstrated in kinase inhibitor prototypes .
- Targeted Libraries: Synthesize analogs with substituents at the 4-chloro position (e.g., aryl, heteroaryl) to explore SAR against cancer or microbial targets .
Properties
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.